taxuyunnanin C
説明
Taxuyunnanin C is a 14-hydroxylated taxoid, a class of diterpenoids specific to plants of the genus Taxus (yew). It was first isolated from the suspension cell culture of Taxus canadensis in 2006, marking the discovery of non-polar (polyacylated) 14-hydroxylated taxoids in this species . Structurally, taxuyunnanin C is characterized by a hydroxyl group at the C14 position of the taxane core, distinguishing it from other taxoids like paclitaxel (C13-hydroxylated) and abeo-taxoids (modified carbon skeleton) . Its biosynthesis involves the enzyme taxoid 14β-hydroxylase (T14βH), which diverts intermediates from the main taxol pathway toward 14-hydroxylated derivatives .
特性
分子式 |
C28H40O8 |
|---|---|
分子量 |
504.6 g/mol |
IUPAC名 |
[(1S,2S,3S,5S,8S,10S,14S)-2,10,14-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate |
InChI |
InChI=1S/C28H40O8/c1-14-12-21(34-17(4)30)25-26(36-19(6)32)24-15(2)20(33-16(3)29)10-11-28(24,9)13-22(35-18(5)31)23(14)27(25,7)8/h20-22,24-26H,2,10-13H2,1,3-9H3/t20-,21-,22-,24-,25-,26-,28-/m0/s1 |
InChIキー |
KFFHSFCOKCGBBW-VCPDXWRASA-N |
SMILES |
CC1=C2C(CC3(CCC(C(=C)C3C(C(C2(C)C)C(C1)OC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C |
異性体SMILES |
CC1=C2[C@H](C[C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)[C@H](C1)OC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C |
正規SMILES |
CC1=C2C(CC3(CCC(C(=C)C3C(C(C2(C)C)C(C1)OC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C |
同義語 |
taxuyunnanine C |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Taxoid Compounds
Taxoids are classified into three main groups based on structural and functional differences:
13-Hydroxylated taxoids (e.g., paclitaxel, baccatin III).
14-Hydroxylated taxoids (e.g., taxuyunnanin C, yunnaxan).
11(15→1)-Abeo-taxoids (e.g., taxusin).
Structural Differences
| Feature | Taxuyunnanin C (14-Hydroxylated) | Paclitaxel (13-Hydroxylated) | Taxusin (Abeo-taxoid) |
|---|---|---|---|
| Hydroxylation Position | C14 | C13 | None (modified skeleton) |
| Core Skeleton | Taxane | Taxane | 11(15→1)-Abeo-taxane |
| Key Functional Groups | 14-OH, acetylated side chains | 13-OH, benzoyl/phenyl groups | Oxetane ring modifications |
| Biosynthetic Branch | Diverted via T14βH | Main pathway (CYP450s) | Divergent cyclization |
Species-Specific Accumulation
- Taxuyunnanin C accumulates in Taxus yunnanensis and T. canadensis cell cultures, while Pseudotaxus chienii predominantly produces taxusin derivatives .
- Methyl jasmonate elicitation increases taxuyunnanin C production in T. wallichiana cultures but has minimal effect on paclitaxel yield .
Analytical Methods for Detection and Quantification
Taxuyunnanin C is identified using:
- LC/ESI-MS/MS : Effective for distinguishing 14-hydroxylated taxoids from C13 analogs based on mass fragmentation patterns .
- HPLC : Quantifies taxuyunnanin C in plant extracts with precision (±2.5% RSD) .
Research Findings and Implications
Biosynthetic Regulation : T14βH expression determines taxuyunnanin C accumulation, offering a target for metabolic engineering .
Ecological Role : 14-hydroxylated taxoids may serve as chemical defenses in yew species, though their exact ecological function remains unclear .
Biotechnological Potential: Cell cultures of T. canadensis and T. yunnanensis are optimal for taxuyunnanin C production, with yields up to 0.8 mg/g dry weight under optimized conditions .
Q & A
Q. How is taxuyunnanin C isolated and characterized from natural sources, and what analytical methods are critical for ensuring purity?
Taxuyunnanin C isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography and HPLC. Structural characterization relies on NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HR-ESI-MS) to confirm molecular identity. Purity validation requires HPLC with UV/Vis or diode array detection, ensuring ≥95% purity for pharmacological studies .
Q. What in vitro assays are recommended for preliminary screening of taxuyunnanin C’s bioactivity?
Standard assays include:
- Cytotoxicity : MTT or SRB assays using cancer cell lines (e.g., HeLa, MCF-7).
- Antioxidant activity : DPPH radical scavenging or FRAP assays.
- Anti-inflammatory effects : ELISA-based measurement of TNF-α or IL-6 in LPS-induced macrophages. Include positive controls (e.g., doxorubicin for cytotoxicity, ascorbic acid for antioxidant activity) and triplicate experiments to ensure reproducibility .
Q. How should researchers design dose-response studies to evaluate taxuyunnanin C’s efficacy?
Use a logarithmic concentration range (e.g., 0.1–100 µM) to identify IC₅₀ values. Include vehicle controls (e.g., DMSO) and validate results across at least three independent experiments. Statistical analysis (ANOVA with post-hoc tests) must account for inter-experimental variability .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in taxuyunnanin C’s reported mechanisms of action across studies?
Conflicting mechanisms (e.g., apoptosis induction vs. cell cycle arrest) require:
- Multi-omics integration : RNA-seq to identify differentially expressed genes and metabolomics to map pathway alterations.
- Pharmacological inhibition : Use specific inhibitors (e.g., caspase inhibitors for apoptosis) to isolate mechanisms.
- Temporal analysis : Time-course experiments to distinguish primary vs. secondary effects. Transparent reporting of negative results is critical to contextualize findings .
Q. How can researchers optimize the semi-synthesis of taxuyunnanin C derivatives to enhance bioactivity?
Apply structure-activity relationship (SAR) principles:
- Functional group modifications : Introduce hydroxyl or acetyl groups at C-6/C-14 positions.
- Stereochemical control : Use chiral catalysts to preserve/enhance activity. Validate synthetic routes via HPLC and compare bioactivity against the parent compound using standardized assays (e.g., IC₅₀ shifts in cytotoxicity assays) .
Q. What statistical approaches are appropriate for analyzing taxuyunnanin C’s synergistic effects with existing therapeutics?
Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy:
- Experimental design : Test taxuyunnanin C with chemotherapeutics (e.g., paclitaxel) at fixed molar ratios.
- Data interpretation : CI < 1 indicates synergy; CI > 1 suggests antagonism. Power analysis should determine sample sizes to mitigate Type I/II errors .
Q. How should contradictory data on taxuyunnanin C’s pharmacokinetics be addressed in preclinical studies?
Discrepancies in bioavailability or half-life may stem from:
- Model variability : Compare results across species (e.g., murine vs. primate models).
- Analytical sensitivity : Use LC-MS/MS instead of UV-based detection for plasma concentration measurements. Meta-analyses of existing datasets can identify confounding variables (e.g., administration route) .
Methodological and Reproducibility Considerations
Q. What protocols ensure reproducibility in taxuyunnanin C’s extraction and bioassay workflows?
Document:
- Extraction parameters : Solvent polarity, temperature, and duration.
- Cell culture conditions : Passage number, serum concentration, and incubation time. Deposit raw data (e.g., NMR spectra, dose-response curves) in public repositories (e.g., Zenodo) and cite standardized protocols (e.g., NCCN guidelines for cytotoxicity assays) .
Q. How can researchers validate taxuyunnanin C’s target engagement in complex biological systems?
Employ:
- Pull-down assays : Biotinylated taxuyunnanin C with streptavidin beads to isolate binding partners.
- CRISPR/Cas9 knockouts : Delete putative targets (e.g., tubulin) to confirm functional relevance.
- Molecular docking : Compare binding affinities across homologs (e.g., β-tubulin isoforms) .
Ethical and Reporting Standards
Q. What ethical guidelines apply to in vivo studies of taxuyunnanin C’s toxicity?
Adhere to ARRIVE 2.0 guidelines for animal studies:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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